molecular formula C12H13N3O3 B13346281 Methyl 2-[5-Methyl-3-oxo-2-(4-pyridyl)-2,3-dihydro-4-pyrazolyl]acetate

Methyl 2-[5-Methyl-3-oxo-2-(4-pyridyl)-2,3-dihydro-4-pyrazolyl]acetate

Cat. No.: B13346281
M. Wt: 247.25 g/mol
InChI Key: RLJYEEGGSKNLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[5-Methyl-3-oxo-2-(4-pyridyl)-2,3-dihydro-4-pyrazolyl]acetate is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[5-Methyl-3-oxo-2-(4-pyridyl)-2,3-dihydro-4-pyrazolyl]acetate typically involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide, followed by cyclization and esterification steps . The reaction conditions often include refluxing in ethanol with a basic catalyst such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-Methyl-3-oxo-2-(4-pyridyl)-2,3-dihydro-4-pyrazolyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce hydroxylated pyrazoles .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[5-Methyl-3-oxo-2-(4-pyridyl)-2,3-dihydro-4-pyrazolyl]acetate is unique due to its specific pyrazole structure, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

methyl 2-(5-methyl-3-oxo-2-pyridin-4-yl-1H-pyrazol-4-yl)acetate

InChI

InChI=1S/C12H13N3O3/c1-8-10(7-11(16)18-2)12(17)15(14-8)9-3-5-13-6-4-9/h3-6,14H,7H2,1-2H3

InChI Key

RLJYEEGGSKNLGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=NC=C2)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.